molecular formula C13H13ClN2OS2 B3005552 [6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether CAS No. 338747-96-9

[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether

Cat. No. B3005552
CAS RN: 338747-96-9
M. Wt: 312.83
InChI Key: BUHKCVPGDXBMMR-UHFFFAOYSA-N
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Description

[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether is a useful research compound. Its molecular formula is C13H13ClN2OS2 and its molecular weight is 312.83. The purity is usually 95%.
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Scientific Research Applications

Compound Synthesis and Structural Analysis

  • Chlorinated diphenyl ethers, including structures similar to the specified compound, have been isolated from Aspergillus species and analyzed, contributing to a better understanding of natural compounds and their synthesis mechanisms (Hargreaves et al., 2002).
  • A theoretical study on the geometry and vibration of related pyrimidinyl compounds offers insights into their physical and chemical properties, which are crucial for developing various applications (Song et al., 2008).

Antibacterial Activity

  • Certain amino-heterocyclic compounds coupled with oxime-ether groups, structurally related to the specified compound, exhibit significant antibacterial activities, suggesting potential medical and pharmacological applications (Hu et al., 2006).

Chemical Transformations and Reactions

  • Investigations into the oxidative transformation of methylsulfanyl pyrimidinyl compounds provide valuable insights for chemical synthesis and reaction mechanisms, which are essential in pharmaceutical and material science (Jakubkienė & Vainilavicius, 2006).
  • Research on rhodium-catalyzed cleavage reactions of aryl methyl ethers with thioesters, including compounds with similar structures, is significant for developing new synthetic methodologies in organic chemistry (Arisawa et al., 2012).

Synthesis of Derivatives and Analogues

  • The synthesis of various derivatives of methylsulfanyl pyrimidinyl compounds, including ones with similar structures, has been explored, which is critical for the development of new compounds with potential applications in various scientific fields (Santos et al., 2015).

Application in Tuberculosis Treatment

  • A study on the synthesis and anti-tubercular evaluation of certain pyridine derivatives, structurally related to the specified compound, shows potential applications in developing new treatments for tuberculosis (Manikannan et al., 2010).

Cytotoxic Activity and Antitumor Potential

  • Research into the synthesis and cytotoxic activity of novel thiopyrimidine derivatives, similar to the specified compound, provides insights into their potential use in cancer treatment and pharmacology (Stolarczyk et al., 2018).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-(methoxymethyl)-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS2/c1-17-8-10-7-12(16-13(15-10)18-2)19-11-5-3-9(14)4-6-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHKCVPGDXBMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)SC)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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